

Technical Support Center: Acid Yellow 155 Electrolyte Kinetics

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Compound of Interest

Compound Name: Acid yellow 155

CAS No.: 12220-81-4

Cat. No.: B1172560

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Module 1: The Mechanic's Dashboard (Scientific Principles)

Before troubleshooting, you must understand the "Salt Switch" mechanism. The effect of electrolytes (NaCl or Na₂SO₄) on **Acid Yellow 155** is not linear; it is bimodal depending on the pH and the specific subclass of the dye.

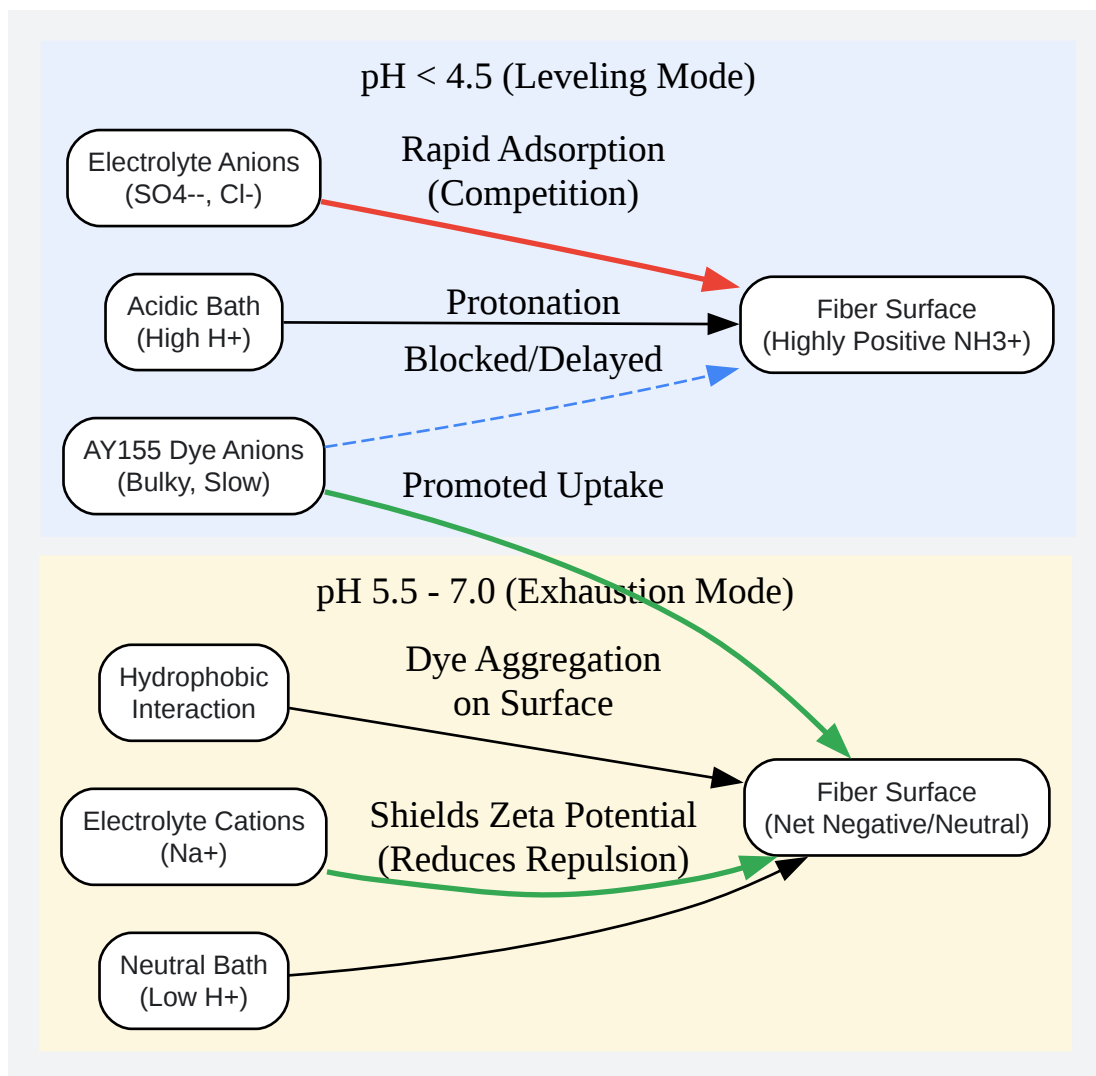
The "Salt Switch" Phenomenon

For **Acid Yellow 155** (likely a Metal Complex/Milling dye), electrolytes play a dual role based on the Zeta Potential of the substrate (Nylon/Wool/Protein).[1]

- The Retarding Mode (Competitive Adsorption):
 - Condition: Low pH (pH < 4.5).
 - Mechanism:[2][3] The fiber is highly protonated (). Sulfate anions () from the electrolyte are smaller and more mobile than the bulky AY155 dye anions. They rush to the fiber surface, occupying the positive sites first.

- Result: This slows down the initial strike of the dye, preventing unevenness (leveling effect).
- Causality: High salt = Slower Exhaustion.
- The Exhaustion Mode (Charge Shielding & Salting Out):
 - Condition: Neutral/Weak Acid pH (pH 5.0 – 7.0).
 - Mechanism:[2][3] The fiber has fewer protonated sites and may carry a net negative surface charge (Zeta potential). The dye and fiber repel each other. Electrolytes compress the electrical double layer (shielding), allowing the hydrophobic forces (Van der Waals) of the large AY155 molecule to dominate.[1] Additionally, high salt reduces the solubility of the dye in water ("salting out"), pushing it onto the fiber.[1]
 - Result: This increases the final uptake.
 - Causality: High salt = Higher Final Exhaustion.

Visualizing the Mechanism:



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Caption: Figure 1.[1] The Bimodal Effect of Electrolytes. Left: At low pH, salt acts as a retarder (competitor).[1] Right: At neutral pH, salt acts as an exhaustion promoter (shielding).[1]

Module 2: Troubleshooting Guides (Q&A Format)

Use this section to diagnose specific anomalies in your exhaustion curves.

Issue A: "My exhaustion rate is too fast, causing uneven spotting (unevenness)."

Q1: What is your pH and electrolyte order of addition?

- Diagnosis: If you are at pH < 5.0 and adding salt after the dye, you are missing the retarding window.
- The Fix:
 - Add Electrolyte (Na₂SO₄) first. Run for 10 mins.
 - Add Acid (adjust pH). Run for 10 mins.
 - Add AY155 Dye last.
 - Why? The electrolyte anions need time to "saturate" the rapid-strike sites on the protein/polyamide surface before the dye arrives.

Q2: Are you using Chloride (NaCl) or Sulfate (Na₂SO₄)?

- Diagnosis: Chloride ions are smaller and diffuse faster but have lower affinity than sulfates.
- The Fix: Switch to Glauber's Salt (Na₂SO₄). The divalent sulfate ion () is a stronger competitor for the cationic amine sites than the monovalent chloride ion (), providing a better "braking" effect on the dye uptake.

Issue B: "My final exhaustion is low (Waste water is highly colored)."

Q1: Is your salt concentration high enough for a Metal Complex dye?

- Diagnosis: Metal complex dyes (like AY155) are large molecules. If the bath is too "solubilizing," the dye prefers the water over the fiber.
- The Fix: Increase electrolyte concentration to 10–20% o.w.f. (on weight of fiber) specifically during the cooling phase or the final 20 minutes of the boil. This triggers the "Salting Out" mechanism, forcing the dye onto the fiber.

Q2: Did you add salt too early at neutral pH?

- Diagnosis: Adding high salt at the very beginning of a neutral dyeing process can cause rapid surface aggregation (dye precipitation on the fiber surface) which blocks further

diffusion into the core.

- The Fix: Dosing. Add 1/3 of the salt at the start, and the remaining 2/3 after the temperature reaches 80°C.

Issue C: "I see precipitate or 'tarring' in the bath."

Q1: Did you use Calcium-rich water or common table salt?

- Diagnosis: **Acid Yellow 155**, like many anionic dyes, is sensitive to Calcium/Magnesium hardness.^[1] "Table salt" often contains anti-caking agents or impurities.
- The Fix: Use Vacuum Dried Salt (VDS) or analytical grade Na₂SO₄. Ensure water hardness is < 50 ppm. Add a sequestering agent (EDTA) if necessary, but be careful—EDTA can sometimes demetallize pre-metallized dyes (stripping the metal ion from the dye complex).^[1] Check dye stability first.^[1]

Module 3: Standardized Experimental Protocol

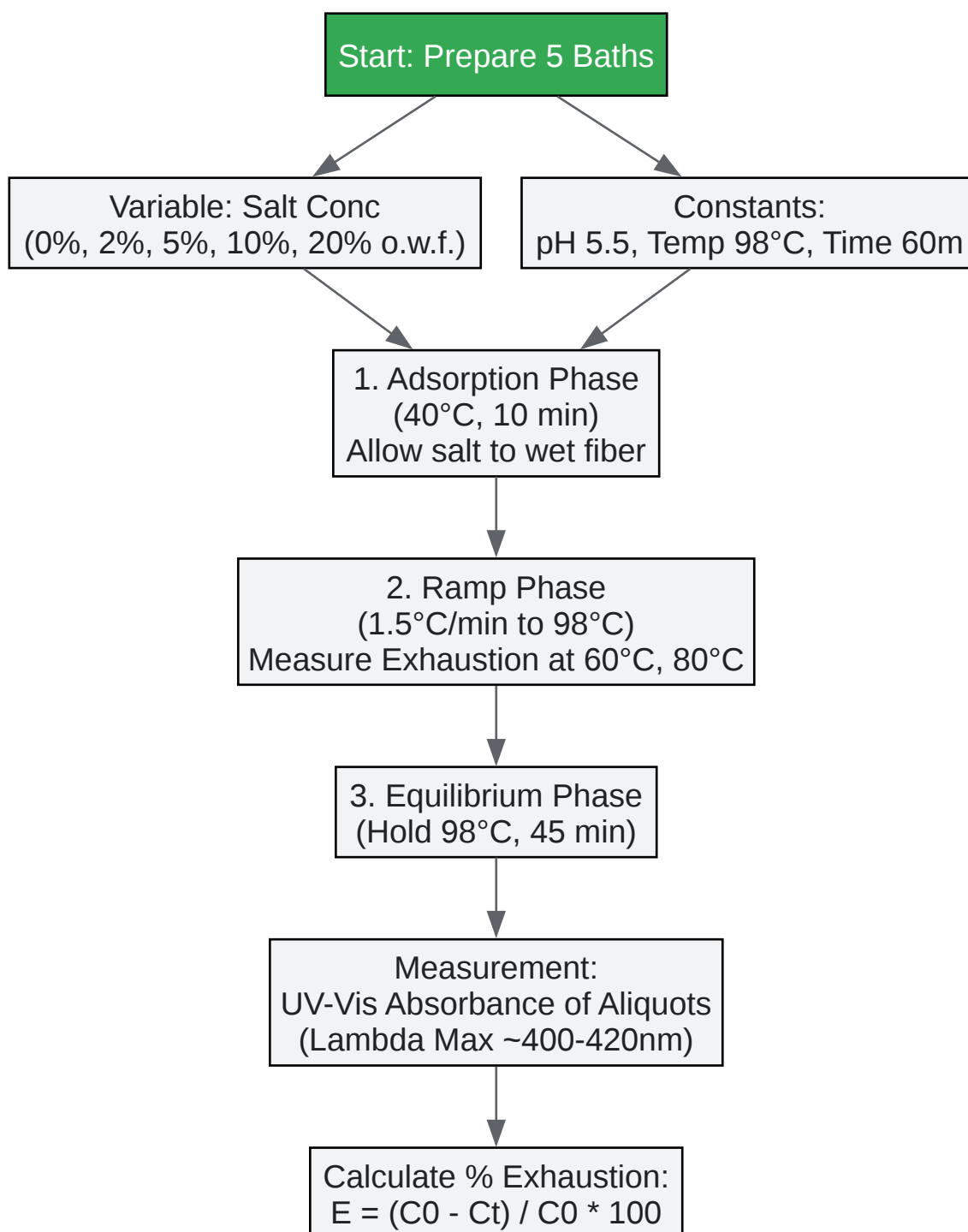
To rigorously determine the Optimal Salt Concentration (OSC) for AY155, follow this self-validating isotherm protocol.

Objective: Determine the concentration of Na₂SO₄ that achieves >90% exhaustion without compromising levelness.

Reagents & Setup

- Substrate: 100% Nylon 6,6 or Wool fabric (scoured, no optical brighteners).^[1]
- Dye: **Acid Yellow 155** (1.0% stock solution).^[1]
- Electrolyte: Anhydrous Sodium Sulfate (Na₂SO₄).
- Acid: Acetic Acid (to buffer pH 5.5).
- Apparatus: IR Dyeing Machine or temp-controlled shaker baths.

Workflow Diagram



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Caption: Figure 2. Experimental workflow for determining electrolyte efficiency.

Step-by-Step Procedure

- Preparation: Prepare 5 dye pots with a Liquor Ratio of 20:1.

- Dosing:
 - Pot 1: 0 g/L Salt (Control)
 - Pot 2: 1.0 g/L Salt
 - Pot 3: 2.5 g/L Salt
 - Pot 4: 5.0 g/L Salt
 - Pot 5: 10.0 g/L Salt
- Dyeing Cycle:
 - Start at 40°C. Adjust pH to 5.5 using Acetic Acid.
 - Add Dye (1% on weight of fabric).
 - Raise temp to 98°C at 1.5°C/min.
 - Hold for 60 minutes.
- Sampling: Take 2mL aliquots of the dye bath at:
 - T=0 (Initial)[1]
 - T=20 min (during ramp)[1]
 - T=End (Final Equilibrium)[1]
- Analysis: Measure Absorbance (A) on UV-Vis Spectrophotometer.
 - Calculation:

[1]

Module 4: Data Reference & Expectations

Use this table to benchmark your results. If your data deviates significantly (>15%), check for pH drift or water impurities.^[1]

Table 1: Expected Effect of Na₂SO₄ on **Acid Yellow 155** (at pH 5.5)

Salt Conc. ^{[2][4][5]} (o.w.f)	Initial Strike Rate (T=20m)	Final Exhaustion (T=End)	Risk Factor
0% (Control)	Moderate	Low (<70%)	Wasted dye, poor depth. ^[1]
2%	Moderate	Medium (75-80%)	Safe zone.
5%	Fast	High (85-92%)	Optimal for most applications.
10%	Very Fast	Very High (>95%)	Risk of unlevelness/aggregation.
20%	Instant	Variable	High risk of precipitation ("Salting out"). ^[1]

Note: "o.w.f" = On Weight of Fiber. For a 10g fabric sample, 5% o.w.f = 0.5g salt.^[1]

References

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